1-[4-(diethylsulfamoyl)phenyl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide
Description
1-[4-(diethylsulfamoyl)phenyl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Properties
Molecular Formula |
C19H24N4O4S2 |
|---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
1-[4-(diethylsulfamoyl)phenyl]-N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H24N4O4S2/c1-4-22(5-2)29(26,27)16-8-6-15(7-9-16)23-11-14(10-17(23)24)18(25)21-19-20-13(3)12-28-19/h6-9,12,14H,4-5,10-11H2,1-3H3,(H,20,21,25) |
InChI Key |
WTDQBBWKLWSKBL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC(=CS3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(diethylsulfamoyl)phenyl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. The general synthetic route may include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[4-(diethylsulfamoyl)phenyl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, nucleophiles, catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The diethylsulfamoyl group is known for enhancing antibacterial activity against both gram-positive and gram-negative bacteria. In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Anticancer Activity
The compound's potential as an anticancer agent is supported by studies that show it can induce apoptosis in cancer cell lines. For instance:
- Mechanism of Action : It is believed to target thymidylate synthase, an enzyme critical for DNA synthesis, thereby disrupting cellular proliferation in cancer cells.
- Cell Lines Tested : Research has demonstrated cytotoxic effects against several cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) with IC50 values indicating potent activity.
Case Studies
- Antimicrobial Efficacy : A study published in the Turkish Journal of Chemistry evaluated a series of thiazole derivatives for their antimicrobial properties. The results showed that compounds similar to 1-[4-(diethylsulfamoyl)phenyl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide exhibited superior activity against gram-positive bacteria compared to gram-negative strains .
- Cytotoxicity Assessment : In another investigation, derivatives were tested against the NCI-60 cell line panel. The findings indicated that certain modifications to the thiazole structure significantly enhanced cytotoxicity across multiple cancer types, suggesting a promising avenue for further drug development .
Mechanism of Action
The mechanism of action of 1-[4-(diethylsulfamoyl)phenyl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-phenyl-1,3-thiazole and 4-methyl-1,3-thiazole share structural similarities and exhibit similar biological activities.
Sulfonamide Derivatives: Compounds such as sulfathiazole and sulfanilamide are known for their antimicrobial properties.
Uniqueness
1-[4-(diethylsulfamoyl)phenyl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 1-[4-(diethylsulfamoyl)phenyl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a unique structure that combines several pharmacophoric elements:
- Thiazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer effects.
- Pyrrolidine Derivative : Associated with diverse pharmacological properties.
- Sulfamoyl Group : Implicated in enhancing solubility and bioactivity.
Anticancer Activity
Recent studies have demonstrated that derivatives of 5-oxopyrrolidine, including the compound , exhibit significant anticancer properties. The biological activity was evaluated using various cancer cell lines, notably the A549 human lung adenocarcinoma model.
Case Study: A549 Cell Line
In an experimental setup, the compound was subjected to an MTT assay to evaluate its cytotoxicity against A549 cells. The results indicated:
- IC50 Values : The compound displayed an IC50 value significantly lower than standard chemotherapeutic agents like cisplatin, suggesting potent anticancer activity.
- Mechanism of Action : The presence of the thiazole moiety is believed to contribute to the cytotoxic effects by inducing apoptosis in cancer cells through mitochondrial pathways.
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties against multidrug-resistant bacterial strains.
Evaluation of Antimicrobial Efficacy
A series of tests were conducted against various pathogens, including Staphylococcus aureus and Escherichia coli. The findings include:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated low MIC values against resistant strains, indicating potent antimicrobial efficacy.
- Mechanism of Action : It is hypothesized that the sulfamoyl group enhances binding affinity to bacterial enzymes, disrupting metabolic processes.
Comparison of Biological Activities
| Activity Type | Model/Pathogen | IC50/MIC Values | References |
|---|---|---|---|
| Anticancer | A549 Cell Line | < 10 µM | |
| Antimicrobial | Staphylococcus aureus | < 32 µg/mL | |
| Escherichia coli | < 16 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to its structural components. The SAR analysis indicates that:
- Thiazole Substitution : Enhances anticancer activity.
- Sulfamoyl Group : Improves solubility and bioavailability.
- Pyrrolidine Core : Critical for maintaining overall structural integrity and activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
